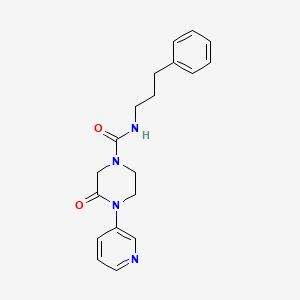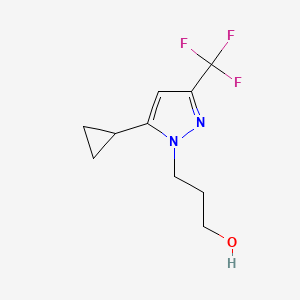![molecular formula C18H22N2O4S2 B2856684 4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941987-24-2](/img/structure/B2856684.png)
4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .
Synthesis Analysis
The synthesis of this compound involves the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were then synthesized into a series of "tetrahydrobenzo[d]thiazoles" .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 4,5,6,7-tetrahydrobenzo[d]thiazole core and additional functional groups. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-bromodimedone with cyanothioacetamide . The residue from this reaction was purified by column chromatography on silica gel to yield the desired product .Applications De Recherche Scientifique
Dual Kinase Inhibition
This compound has been studied for its potential as a dual kinase inhibitor . Kinases like Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are involved in the phosphorylation and deactivation of tumor suppressor proteins such as PTEN . Inhibiting these kinases can prevent the deactivation of PTEN, which is a crucial step in cancer prevention and therapy .
Anti-Inflammatory Activity
Another significant application is in the field of anti-inflammatory drugs . Derivatives of the tetrahydrobenzo[d]thiazole moiety have shown to activate NRF2 via a non-electrophilic mechanism and inhibit inflammation in macrophages . This suggests that the compound could be used to develop new anti-inflammatory medications.
Neurodegenerative Diseases
The inhibition of GSK3β is not only relevant to cancer but also to neurodegenerative diseases . GSK3β is implicated in the development of diseases like Alzheimer’s, and inhibitors of this kinase could be beneficial in creating treatments for such conditions .
Pharmacophore Mapping
The compound’s structure has been used in pharmacophore mapping and molecular docking studies to design and confirm a dataset of structural analogs . This process is vital for drug discovery and development, as it helps identify the most promising candidates for synthesis and testing.
Mécanisme D'action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation and subsequent deactivation of PTEN . This leads to an increase in the activity of PTEN, which can have various downstream effects depending on the cellular context.
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and thus promoting the PI3K/AKT pathway . By inhibiting CK2 and GSK3β, this compound prevents PTEN phosphorylation, thereby inhibiting the PI3K/AKT pathway .
Pharmacokinetics
The compound’s predicted density is1.272±0.06 g/cm3 , which may influence its absorption and distribution
Result of Action
The inhibition of the PI3K/AKT pathway by this compound can lead to a variety of cellular effects, most notably the suppression of cell growth and proliferation . This is because the PI3K/AKT pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of other signaling molecules and the specific cellular context
Orientations Futures
The compound shows promise as a dual kinase inhibitor, particularly in the context of preventing the deactivation of the PTEN tumor suppressor protein . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity and evaluating its potential in clinical settings.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-13-8-10-14(11-9-13)26(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)25-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJQTVWKUYPAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

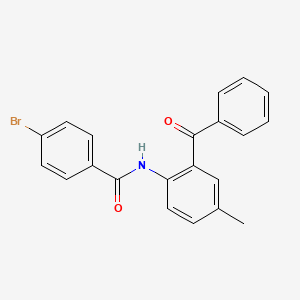
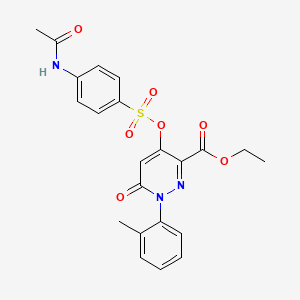

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
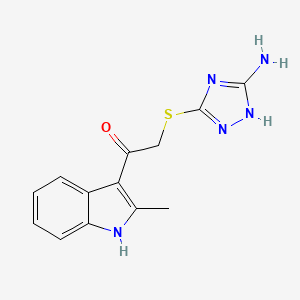
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
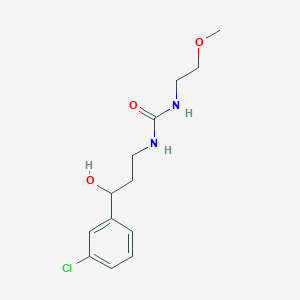
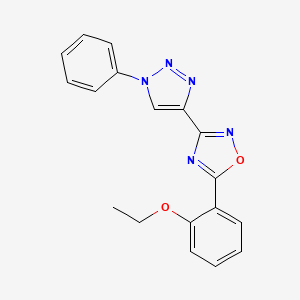

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
